Molecular Weight and Heavy Atom Count Differentiation vs. Des-Methoxy Analog
The target compound incorporates a 6-methoxy substituent on the pyridazine ring, resulting in a molecular weight of 386.43 g/mol (C₁₈H₁₈N₄O₄S), compared to 356.4 g/mol for the des-methoxy analog 8-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline (CAS 2034452-15-6; C₁₇H₁₆N₄O₃S) [1]. This represents an increase of 30.0 Da (8.4%), with the target compound containing 27 heavy atoms versus 25 in the des-methoxy analog. The additional oxygen atom increases the hydrogen-bond acceptor count from 7 to 8, which can alter binding-site complementarity and solvation thermodynamics .
| Evidence Dimension | Molecular weight and heavy atom count |
|---|---|
| Target Compound Data | MW = 386.43 g/mol; 27 heavy atoms; 8 H-bond acceptors; C₁₈H₁₈N₄O₄S |
| Comparator Or Baseline | Des-methoxy analog (CAS 2034452-15-6): MW = 356.4 g/mol; 25 heavy atoms; 7 H-bond acceptors; C₁₇H₁₆N₄O₃S |
| Quantified Difference | ΔMW = +30.0 g/mol (+8.4%); Δ heavy atoms = +2; Δ H-bond acceptors = +1 |
| Conditions | Computed from molecular formula and vendor-reported data |
Why This Matters
The 30 Da molecular weight increase and additional hydrogen-bond acceptor directly affect passive membrane permeability, solubility, and target-binding pharmacophore matching—parameters that govern both in vitro assay performance and in vivo pharmacokinetics.
- [1] PubChem CID 91627289. 8-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline (CAS 2034452-15-6). Molecular Formula: C₁₇H₁₆N₄O₃S; MW: 356.4 g/mol; H-bond acceptor count: 7. View Source
